3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS No.: 891099-75-5
Cat. No.: VC6567602
Molecular Formula: C16H11ClN4OS
Molecular Weight: 342.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891099-75-5 |
|---|---|
| Molecular Formula | C16H11ClN4OS |
| Molecular Weight | 342.8 |
| IUPAC Name | 3-[(3-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C16H11ClN4OS/c17-12-4-1-3-11(9-12)10-23-16-19-18-15-7-6-13(20-21(15)16)14-5-2-8-22-14/h1-9H,10H2 |
| Standard InChI Key | DAAFQKCWEBHWDH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s core consists of a triazolo[4,3-b]pyridazine system, a bicyclic structure formed by fusing a triazole ring (three nitrogens) with a pyridazine ring (two nitrogens). Substituents include:
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3-Chlorobenzylthio group: A sulfur-linked 3-chlorobenzyl moiety at position 3.
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Furan-2-yl group: A five-membered oxygen-containing heterocycle at position 6.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₂ClN₄OS | |
| Molecular weight | 342.8 g/mol | |
| Key functional groups | Triazole, pyridazine, thioether, furan |
The chlorine atom at the benzyl group’s meta position influences electronic effects, while the furan ring enhances polarity and hydrogen-bonding potential .
Spectral Features
Though experimental spectra are unavailable, predictions based on analogous compounds suggest:
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IR Spectroscopy:
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NMR Spectroscopy:
Synthesis and Reactivity
Synthetic Routes
The primary synthesis involves nucleophilic substitution between 3-chlorobenzyl chloride and 6-(furan-2-yl)pyridazine-3-thiol under basic conditions (e.g., K₂CO₃ in DMF). The thiol group attacks the electrophilic carbon of 3-chlorobenzyl chloride, displacing chloride and forming the thioether linkage.
Critical Reaction Parameters:
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Temperature: 80–100°C.
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Solvent: Polar aprotic solvents (DMF, DMSO).
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Yield: ~60–75% (estimated).
Chemical Reactivity
The compound participates in diverse reactions due to its functional groups:
Triazole and Pyridazine Reactivity
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Nucleophilic substitution: The triazole’s nitrogen atoms undergo alkylation or acylation .
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Cycloaddition: Diels-Alder reactions with dienes form polycyclic systems .
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Oxidation: Thioether oxidation yields sulfoxides or sulfones .
Furan and Chlorobenzyl Reactivity
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Electrophilic substitution: Furan undergoes nitration or sulfonation at the α-position .
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Aromatic substitution: The chlorobenzyl group’s meta-chlorine limits direct substitution but facilitates Suzuki couplings under catalytic conditions.
Structure-Activity Relationships (SAR)
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Triazole core: Essential for metal coordination in enzyme binding .
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Chlorobenzyl group: Enhances lipophilicity and membrane permeability.
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Furan moiety: Contributes to π-π stacking with aromatic residues in target proteins .
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead for antifungal agents, particularly against azole-resistant strains. Hybridizing it with pharmacophores like acetamide (as in ) could improve solubility and target affinity.
Material Science
Conjugated π-systems in the triazole-pyridazine core may enable applications in organic electronics, though experimental data are lacking.
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